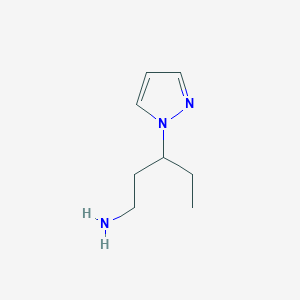
3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a unique combination of indole and triazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea, which is then cyclized with hydrazine hydrate to yield 4-chlorobenzylthio-1,2,4-triazole.
Indole Derivative Formation: The indole moiety can be synthesized separately through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling Reaction: The final step involves coupling the indole derivative with the triazole derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom on the benzyl group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors, particularly in the context of its triazole and indole moieties.
Pharmaceutical Development: Explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit certain enzymes by binding to their active sites, while the indole moiety can interact with various receptors in the body, modulating their activity. This dual interaction can lead to a range of biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Indole Derivatives: Compounds like indomethacin and serotonin, which have anti-inflammatory and neurotransmitter activities, respectively.
Uniqueness
What sets 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole apart is its unique combination of the triazole and indole moieties, which allows it to interact with a broader range of biological targets. This dual functionality can potentially lead to more effective therapeutic agents with multiple mechanisms of action.
Eigenschaften
IUPAC Name |
3-[5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4S/c1-23-17(15-10-20-16-5-3-2-4-14(15)16)21-22-18(23)24-11-12-6-8-13(19)9-7-12/h2-10,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBUHOGBHJYDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2710573.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2710574.png)

![5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid](/img/structure/B2710576.png)


![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-(trifluoromethoxy)phenyl)methanone](/img/structure/B2710581.png)
![2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2710582.png)
![ethyl 5-(4-(diethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2710585.png)

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/new.no-structure.jpg)

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride](/img/structure/B2710594.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2710595.png)
